

A Comparative Study on the Thermal Decomposition of Divalent Metal Nicotinate

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Compound of Interest

Compound Name: Sodium nicotinate

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This guide provides a comparative analysis of the thermal decomposition of nicotinic acid complexes with several divalent transition metals, namely cobalt(II), nickel(II), copper(II), and zinc(II). The thermal stability and decomposition pathways of these metal nicotinate are critical parameters in the development of metal-based pharmaceuticals and functional materials. This document summarizes key quantitative data from thermogravimetric (TG) and differential thermal analysis (DTA), outlines detailed experimental protocols, and presents a visual workflow of the analytical process.

Comparative Thermal Decomposition Data

The thermal decomposition of metal nicotinate typically proceeds in distinct stages: dehydration followed by the decomposition of the anhydrous complex, ultimately yielding the corresponding metal oxide as the final residue. The data summarized below is compiled from several studies on the thermal analysis of these compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Metal Nicotinate Complex	Dehydration Temperature Range (°C)	Anhydrous Decomposition Temperature Range (°C)	Final Residue
Cobalt(II) Nicotinate	~162[1]	~427[1]	Co ₃ O ₄ [1][2]
Nickel(II) Nicotinate	~189[1]	~423[1]	NiO[1][2]
Copper(II) Nicotinate	Varies with hydration	Gradual decomposition	CuO[2]
Zinc(II) Nicotinate	Not explicitly hydrated in some studies	Decomposes to ZnO	ZnO[2]

Note: The exact decomposition temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere. The data presented here is based on studies conducted in an inert nitrogen or air atmosphere.

Experimental Protocols

The following protocols describe the standard methodologies used for the thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of metal nicotinate complexes.

Synthesis of Metal Nicotinates

Metal nicotinate complexes are typically synthesized by reacting a metal carbonate or salt with a hot aqueous solution of nicotinic acid.[1] The resulting crystalline product is then filtered, washed, and dried.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the thermal stability and decomposition profile of the metal nicotinate complexes.

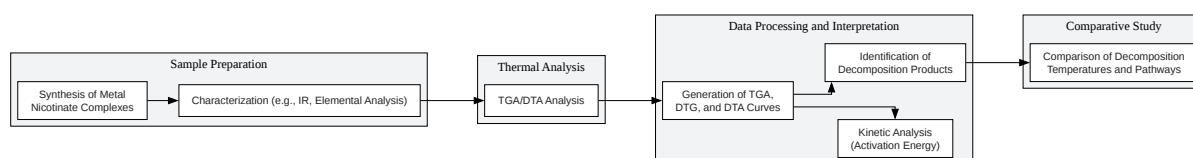
Instrumentation: A simultaneous thermal analyzer (TGA/DTA or TGA/DSC) is commonly employed.

Experimental Parameters:

- Sample Mass: 5-10 mg of the metal nicotinate complex.[1][4]
- Crucible: Alumina or platinum crucibles are typically used.[5]
- Atmosphere: The analysis is generally carried out under a dynamic flow of an inert gas (e.g., nitrogen) or air at a specified flow rate (e.g., 50-100 mL/min).[1][3][4]
- Heating Rate: A constant heating rate, commonly 10 °C/min, is applied.[1][3][4]
- Temperature Range: The analysis is conducted over a temperature range sufficient to observe all decomposition events, typically from room temperature to 800-1000 °C.[1][4]
- Data Analysis: The TGA curve plots the percentage mass loss as a function of temperature, while the DTA curve shows the temperature difference between the sample and a reference, indicating endothermic or exothermic events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[4]

Experimental Workflow

The following diagram illustrates the typical workflow for the comparative study of the thermal decomposition of metal nicotinates.



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